Cyanacure

Descripción general

Descripción

Mecanismo De Acción

Target of Action

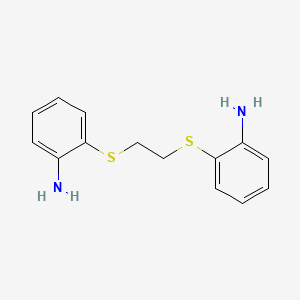

Cyanacure, also known as 1,2-bis(2-aminophenylthio)ethane, is an amine curing agent . It is used with the pre-polymer Adiprene® L-100 in various hand-mixed polyurethane formulations . The primary targets of this compound are the polymers that it helps to cure, specifically by reacting with the pre-polymers to form a cross-linked network, thereby solidifying the material .

Mode of Action

This compound interacts with its targets (the pre-polymers) through a chemical reaction known as curing. This process involves the formation of covalent bonds between the this compound and the pre-polymers, resulting in a cross-linked network . This cross-linking changes the physical properties of the material, transforming it from a liquid or soft solid into a hard, durable material .

Pharmacokinetics

It has been noted that this compound can be toxic when a large dose is applied to the skin of mice . This suggests that this compound can be absorbed through the skin and may have systemic effects .

Result of Action

The primary result of this compound’s action in industrial applications is the curing of polymers, resulting in a hard, durable material . In biological systems, this compound has been shown to have mutagenic properties, suggesting that it may cause genetic changes .

Action Environment

The action of this compound is influenced by various environmental factors. In industrial applications, the curing process can be affected by temperature, humidity, and the presence of other chemicals . In biological systems, the effects of this compound may be influenced by factors such as the presence of other chemicals, the physiological state of the organism, and the specific genetic makeup of the cells .

Análisis Bioquímico

Biochemical Properties

Cyanacure plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It has been shown to induce ethoxyresorufin O-deethylase (EROD) activity in rat liver, which is an enzyme involved in the metabolism of xenobiotics . This compound’s interaction with EROD suggests that it may influence the detoxification processes in the liver. Additionally, this compound has been found to be mutagenic in Salmonella typhimurium strain TA100, indicating its potential to cause genetic mutations .

Cellular Effects

This compound affects various types of cells and cellular processes. In rat liver cells, it has been observed to induce EROD activity, which is indicative of its role in the metabolism of foreign compounds . This compound’s mutagenic properties suggest that it can cause genetic mutations, potentially leading to carcinogenesis. Furthermore, studies have shown that this compound can be toxic to skin cells in hairless mice, highlighting its potential adverse effects on cellular health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific enzymes and proteins. It induces EROD activity by binding to the enzyme and enhancing its catalytic function . This interaction likely involves the activation of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics. This compound’s mutagenic properties are attributed to its ability to cause DNA damage, leading to genetic mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can induce EROD activity in rat liver cells within a short period

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In hairless mice, high doses of this compound have been found to be toxic, causing significant adverse effects on skin cells . Lower doses, however, did not show the same level of toxicity. These findings suggest that there is a threshold dose above which this compound becomes harmful to cellular health.

Metabolic Pathways

This compound is involved in metabolic pathways related to the detoxification of xenobiotics. It interacts with cytochrome P450 enzymes, particularly those involved in the EROD activity . This interaction facilitates the metabolism of foreign compounds, aiding in their detoxification and elimination from the body. This compound’s role in these pathways highlights its potential impact on metabolic flux and metabolite levels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Cyanacure involves the reaction of 2-aminothiophenol with 1,2-dichloroethane under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product . The reaction can be represented as follows:

2C6H4NH2SH+ClCH2CH2Cl→C6H4NH2S-CH2CH2S-C6H4NH2

Actividad Biológica

Cyanacure, a compound classified as 1,2-bis(2-aminophenylthio)ethane, is primarily known for its applications in the production of urethane elastomers. Understanding its biological activity is crucial for assessing its safety and potential health impacts, particularly in occupational settings where exposure may occur. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound is a diamine curing agent used in polyurethane formulations. Its chemical structure allows it to participate in polymerization reactions, leading to the formation of cross-linked networks that enhance material properties such as durability and resistance to environmental factors. However, the biological implications of this compound's chemical interactions warrant careful examination.

Genotoxicity Studies

Genotoxicity assessments are critical for understanding the potential risks associated with exposure to this compound. While direct studies on this compound are sparse, related compounds such as MBOCA and MOCA have shown significant genotoxic effects in various assays.

- Micronucleus Assays : In studies involving workers exposed to MBOCA, increased micronucleus frequencies were observed in peripheral lymphocytes, suggesting a potential for chromosomal damage (Murray & Edwards, 1999).

- DNA Adduct Formation : Similar mechanisms may be hypothesized for this compound based on its structural properties. The formation of DNA adducts could lead to mutations and subsequent carcinogenesis.

Case Studies and Occupational Exposure

Occupational exposure to curing agents like this compound has raised concerns regarding long-term health effects. A case study involving workers in the polyurethane industry highlighted elevated levels of urinary metabolites linked to aromatic amines, suggesting a need for monitoring exposure levels and health outcomes.

Case Study: Polyurethane Industry Workers

- Population : Workers exposed to polyurethane curing agents.

- Findings : Increased incidence of urinary bladder cancer associated with prolonged exposure to similar compounds (Vaughan & Kenyon, 1996).

Propiedades

IUPAC Name |

2-[2-(2-aminophenyl)sulfanylethylsulfanyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S2/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8H,9-10,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYVFGQQLJNJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SCCSC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051495 | |

| Record name | 2,2'-(Ethylenedithio)dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light tan powder with an ester odor; [Air Products and Chemicals MSDS] | |

| Record name | Cyanacure | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12363 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

52411-33-3 | |

| Record name | 1,2-Bis[2-aminophenylthio]ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52411-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanacure | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052411333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,2'-[1,2-ethanediylbis(thio)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(Ethylenedithio)dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(ethylenedithio)dianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cyanacure affect rat liver drug-metabolizing enzymes compared to other potential substitutes for 4,4'-methylene bis(2-chloroaniline)?

A2: this compound exposure led to a two-fold increase in ethoxyresorufin O-deethylase (EROD) activity in rat liver cells. [] EROD is a key enzyme involved in the metabolism of xenobiotics, including drugs and environmental pollutants. Its induction suggests that this compound can alter the metabolic capacity of the liver, potentially impacting the processing of other compounds. Compared to Ethacure 300, which caused a 28-fold induction of EROD, the effect of this compound appears to be less pronounced. [] Polacure 740M, in contrast, did not affect EROD activity. [] This suggests a spectrum of effects on drug-metabolizing enzymes among these potential substitutes, with this compound exhibiting a moderate level of induction compared to Ethacure 300 and Polacure 740M.

Q2: How does this compound perform in material compatibility tests, specifically its interaction with common materials encountered during weapon disassembly?

A3: In material compatibility tests, this compound, when formulated as an Adiprene Cyanacured elastomer, exhibited significant changes in hardness and physical properties when exposed to 2-propyl alcohol. [] This suggests that this compound-based elastomers may not be suitable for use in environments where contact with 2-propyl alcohol is expected, as the alcohol's presence can compromise the material's integrity. Interestingly, Duxseal and Sylgard 186 grease did not have a significant effect on the elastomer's properties. [] This highlights the importance of considering specific material interactions when selecting elastomers for particular applications, especially in sensitive environments like weapon disassembly.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.